molecular formula C18H22N2O3S B11621172 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-ethylacetamide

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-ethylacetamide

Cat. No.: B11621172
M. Wt: 346.4 g/mol
InChI Key: ZSAZZYFBWXSKHO-UHFFFAOYSA-N
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Description

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-ethylacetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a 2,3-dimethylphenyl ring and an N-ethylacetamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-ethylacetamide typically involves the following steps:

    Formation of the Benzenesulfonamide Intermediate: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.

    Coupling with 2,3-Dimethylaniline: The benzenesulfonyl chloride is reacted with 2,3-dimethylaniline in the presence of a base such as pyridine to form the N-(2,3-dimethylphenyl)benzenesulfonamide intermediate.

    Acetylation: The final step involves the acetylation of the intermediate with ethyl acetate in the presence of a catalyst such as aluminum chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-ethylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Research: The compound is used as a probe to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-ethylacetamide involves the inhibition of specific enzymes by binding to their active sites. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity and preventing the synthesis of folic acid in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)benzenesulfonamide
  • N-(2-Ethylphenyl)benzenesulfonamide
  • N-(2,3-Dimethylphenyl)acetamide

Uniqueness

2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-ethylacetamide is unique due to the presence of both the benzenesulfonamide and N-ethylacetamide groups, which confer distinct chemical and biological properties. Its dual functional groups allow for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-ethylacetamide

InChI

InChI=1S/C18H22N2O3S/c1-4-19-18(21)13-20(17-12-8-9-14(2)15(17)3)24(22,23)16-10-6-5-7-11-16/h5-12H,4,13H2,1-3H3,(H,19,21)

InChI Key

ZSAZZYFBWXSKHO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN(C1=CC=CC(=C1C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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